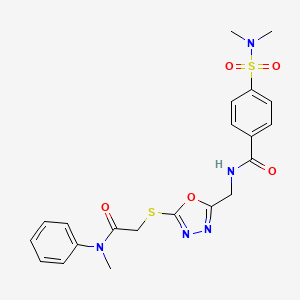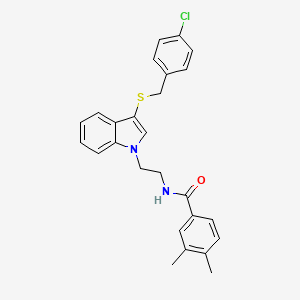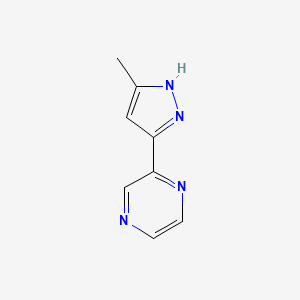![molecular formula C20H20N4O5S2 B2729312 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide CAS No. 868212-87-7](/img/structure/B2729312.png)
3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1998 by a team of researchers at Bayer Pharmaceuticals. Since then, it has been the subject of numerous scientific studies and clinical trials, which have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide 43-9006 works by inhibiting several signaling pathways that are involved in tumor growth and survival. It has been shown to inhibit the activity of RAF kinase, which is a key component of the RAF/MEK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. This compound 43-9006 also inhibits the activity of VEGFR-2, which is a receptor that is involved in the formation of new blood vessels that supply oxygen and nutrients to tumors. By inhibiting these pathways, this compound 43-9006 can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has several biochemical and physiological effects that contribute to its anti-tumor activity. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, VEGFR-2, and PDGFR-β. It also inhibits the activity of several downstream signaling molecules, including MEK and ERK. These effects lead to a decrease in cell proliferation, an increase in apoptosis, and a reduction in the formation of new blood vessels that supply oxygen and nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide 43-9006 has several advantages for use in lab experiments. It is a potent inhibitor of several signaling pathways that are involved in tumor growth and survival, making it a useful tool for studying these pathways in vitro and in vivo. It has also been extensively studied in clinical trials, which have provided valuable information on its safety and efficacy. However, there are also some limitations to its use in lab experiments. It is a complex molecule that can be difficult to synthesize, and it may not be suitable for use in certain assays or experimental systems.
Zukünftige Richtungen
There are several future directions for research on 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide 43-9006. One area of interest is the development of new analogs or derivatives that have improved potency or selectivity for specific signaling pathways. Another area of interest is the development of combination therapies that combine this compound 43-9006 with other drugs or treatments to enhance its anti-tumor activity. Finally, there is a need for further research on the mechanisms of resistance to this compound 43-9006, which can limit its effectiveness in some patients.
Synthesemethoden
The synthesis of 3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide 43-9006 involves several steps, starting with the reaction of 4-aminophenylsulfonamide with 4-methylpyrimidine-2-sulfonyl chloride to form 4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenylsulfonamide. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide 43-9006 has been the subject of numerous scientific studies, which have explored its potential use in cancer treatment. This compound has been shown to have anti-tumor activity in a wide range of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It works by inhibiting several signaling pathways that are involved in tumor growth and survival, including the RAF/MEK/ERK and VEGF pathways.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-15-11-13-21-20(22-15)24-31(28,29)18-9-7-16(8-10-18)23-19(25)12-14-30(26,27)17-5-3-2-4-6-17/h2-11,13H,12,14H2,1H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHJOQGDWJYRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)


![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)benzamide](/img/structure/B2729239.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2729240.png)
![N-(3,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2729242.png)
![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)
![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)



![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)